3-bromo-5-(1H-imidazol-2-yl)pyridine
Description
Properties
IUPAC Name |
3-bromo-5-(1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFDWLLFKKJMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Condensation
A prominent method involves a one-pot three-component condensation reaction using 6-bromopicolinaldehyde, benzil, and ammonium acetate in the presence of acetic acid and ethanol at elevated temperatures (~70°C). This reaction yields the 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine scaffold, which is structurally related and can be adapted for 3-bromo-5-(1H-imidazol-2-yl)pyridine synthesis by modifying the starting materials accordingly.
- Reaction conditions:
- Solvent: Ethanol with catalytic acetic acid
- Temperature: 70°C
- Duration: 4–5 hours
- Yield: Typically 70-80% for related derivatives
This approach leverages the condensation of aldehyde and diketone components with ammonium acetate to form the imidazole ring directly attached to the bromopyridine core.
Metal-Free Nucleophilic Aromatic Substitution (SNAr)
Another method focuses on nucleophilic aromatic substitution on brominated fluoropyridines to install the imidazole substituent. The reaction is carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures (50–70°C), using weak bases to favor monosubstitution and prevent overreaction.
- Key observations:
- Position of bromine on the pyridine ring significantly affects reactivity, with meta-substituted bromides (relative to nitrogen) showing higher reactivity than ortho-substituted ones.
- DMSO is superior to DMF, DMA, and NMP as solvent for this reaction.
- Weak bases provide better selectivity than strong bases, avoiding disubstituted byproducts.
This method allows selective introduction of the imidazolyl group at the 3- or 5-position of bromopyridine rings.
Oxidation-Condensation Protocol for Imidazole Formation
A three-step synthetic route to imidazole derivatives involves:
- Oxidation of acetophenone to glyoxal using catalytic aqueous hydrobromic acid (HBr) in DMSO at 85°C.
- Condensation of glyoxal with an aldehyde (e.g., bromopyridine aldehyde) and ammonium acetate in methanol at room temperature.
- Bromination or further functionalization steps as needed.
This method yields 2,4(5)-disubstituted imidazoles with good isolated yields (~69%) and can be adapted for pyridine-imidazole hybrids.
- Optimization details:
- HBr loading affects reaction time and yield.
- Reaction can proceed under ambient atmosphere without exclusion of moisture or air.
- Methanol is preferred as solvent for condensation step.
Propargylation and Click Chemistry for Functionalized Derivatives
For more complex derivatives, such as 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine, the synthesis involves:
- Initial formation of the imidazolyl pyridine core via condensation.
- Propargylation of the imidazole nitrogen using propargyl bromide in dry DMF with potassium carbonate at room temperature.
- Subsequent copper-catalyzed azide-alkyne cycloaddition (click chemistry) with substituted aryl azides to yield triazole-linked derivatives.
This method achieves high yields (70-80%) and allows structural diversification for biological evaluation.
Data Tables Summarizing Key Preparation Conditions and Yields
| Method | Starting Materials | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| One-pot condensation | 6-Bromopicolinaldehyde, benzil, NH4OAc | Ethanol + Acetic Acid | 70°C | 4–5 hrs | 70–80 | Direct imidazole formation on bromopyridine |
| SNAr substitution | 5-Bromo-2-fluoropyridine, imidazole | DMSO | 50–70°C | Variable | High | Weak base preferred; meta-bromo substitution favored |
| Oxidation-condensation | Acetophenone, bromopyridine aldehyde, NH4OAc | DMSO, MeOH | 85°C (oxidation), RT (condensation) | 18 h + 24 h | ~69 | Catalytic HBr in oxidation; ambient atmosphere |
| Propargylation + Click chemistry | Imidazolyl pyridine, propargyl bromide, aryl azides | Dry DMF | RT | 3-8 hrs | 70–80 | Enables further functionalization via triazole formation |
Scientific Research Applications
Synthesis and Chemical Properties
3-Bromo-5-(1H-imidazol-2-yl)pyridine can be synthesized through various methods, often involving halogenation and subsequent coupling reactions. The presence of both bromine and imidazole groups enhances its reactivity, making it a versatile intermediate in organic synthesis.
Synthesis Methodologies
- Halogenation Reactions : Bromination of pyridine derivatives is commonly used to introduce the bromine substituent, which can then undergo further transformations.
- Coupling Reactions : The compound can participate in palladium-catalyzed coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the formation of complex structures useful in drug development .
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for medicinal applications.
Antimicrobial Activity
Studies have shown that compounds containing imidazole and pyridine moieties often possess antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against bacteria and fungi, demonstrating promising results in inhibiting growth .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms and optimize its efficacy .
Pharmaceutical Applications
The pharmaceutical industry is particularly interested in this compound due to its potential as a pharmacophore in drug design.
Drug Development
The compound serves as a scaffold for designing new therapeutic agents targeting various diseases, including:
- Gout : Research has indicated that related compounds may play a role in managing gout by modulating uric acid levels .
- Neurological Disorders : Given the structural similarities to known neuroactive compounds, there is potential for exploring its effects on neurological pathways .
Case Studies
Several case studies highlight the application of this compound in drug discovery:
- A study demonstrated that modifications to the imidazole ring could enhance binding affinity to specific biological targets, suggesting a pathway for optimizing lead compounds in drug development .
- Another investigation focused on synthesizing analogs with improved solubility and bioavailability, crucial factors for effective drug formulation .
Agrochemical Applications
In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals.
Pesticide Development
Research into halogenated pyridine derivatives has shown that they can act as effective pesticides. The unique properties of imidazole-containing compounds allow them to interact with biological systems in pests, potentially leading to new pest control strategies .
Mechanism of Action
The mechanism of action of 3-bromo-5-(1H-imidazol-2-yl)pyridine largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Data Tables
Notes
- Limitations : Direct data on this compound’s activity or synthesis are sparse; inferences are drawn from structural analogs.
- Future Directions : Computational studies (e.g., docking, QSAR) could elucidate its kinase or antiviral targets, while optimized synthetic routes may improve accessibility.
Biological Activity
3-Bromo-5-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 224.06 g/mol. Its structure combines a brominated pyridine ring with an imidazole moiety, which contributes to its unique chemical properties and biological activities.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, disrupting cellular functions crucial for pathogen survival or cancer cell proliferation .
- Receptor Modulation : It can interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis .
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results indicate a promising profile:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0039 mg/mL |
| Bacillus cereus | 0.025 mg/mL |
These findings demonstrate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with serious infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that derivatives of this compound are effective against various cancer cell lines, including breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several imidazo[4,5-b]pyridine derivatives, including this compound. The results confirmed its significant interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .
- Anticancer Properties : Another study focused on the anticancer potential of this compound, revealing that it significantly inhibited the growth of breast cancer cells in vitro. The inhibition was attributed to the compound's ability to induce apoptosis in cancer cells.
- Corrosion Inhibition : Beyond biological applications, this compound has also been studied for its role as a corrosion inhibitor in mild steel applications, showcasing its versatility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
